CPI-360

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CPI-360 est un inhibiteur de petite molécule de l'homologue 2 de l'enhancer de zeste (EZH2), une enzyme de méthyltransférase d'histone. Ce composé a montré un potentiel significatif dans le domaine de l'oncologie en raison de sa capacité à inhiber EZH2, qui joue un rôle crucial dans la régulation de l'expression génique par la modification des histones .

Méthodes De Préparation

La voie de synthèse comprend généralement l'utilisation de réactions de couplage croisé catalysées par le palladium, telles que l'amination de Suzuki ou de Buchwald-Hartwig, pour former des liaisons carbone-carbone et carbone-azote . Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques tels que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO) et de bases telles que le carbonate de potassium (K2CO3) ou l'hydrure de sodium (NaH) . Les méthodes de production industrielle de CPI-360 ne sont pas largement documentées, mais elles suivent probablement des voies de synthèse similaires avec des optimisations pour la production à grande échelle.

Analyse Des Réactions Chimiques

CPI-360 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Le composé peut être réduit pour former des dérivés réduits.

Substitution : This compound peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène (H2O2), des agents réducteurs comme le borohydrure de sodium (NaBH4) et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : this compound est utilisé comme sonde chimique pour étudier la fonction de EZH2 et son rôle dans la régulation des gènes.

Mécanisme d'action

This compound exerce ses effets en inhibant de manière compétitive l'activité d'EZH2, une méthyltransférase d'histone qui catalyse la méthylation de l'histone H3 à la lysine 27 (H3K27). Cette méthylation est associée au silencing des gènes. En inhibant EZH2, this compound réduit les niveaux de triméthylation de H3K27 (H3K27me3), conduisant à la réactivation des gènes silencieux et à l'induction de l'apoptose dans les cellules cancéreuses . Les cibles moléculaires et les voies impliquées comprennent le complexe répressif polycomb 2 (PRC2) et diverses voies de signalisation en aval qui régulent la prolifération et la survie cellulaires .

Applications De Recherche Scientifique

CPI-360 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: this compound is used as a chemical probe to study the function of EZH2 and its role in gene regulation.

Mécanisme D'action

CPI-360 exerts its effects by competitively inhibiting the activity of EZH2, a histone methyltransferase that catalyzes the methylation of histone H3 at lysine 27 (H3K27). This methylation is associated with gene silencing. By inhibiting EZH2, this compound reduces the levels of H3K27 trimethylation (H3K27me3), leading to the reactivation of silenced genes and the induction of apoptosis in cancer cells . The molecular targets and pathways involved include the polycomb repressive complex 2 (PRC2) and various downstream signaling pathways that regulate cell proliferation and survival .

Comparaison Avec Des Composés Similaires

CPI-360 est unique par sa haute sélectivité et sa puissance en tant qu'inhibiteur d'EZH2. Les composés similaires comprennent :

EPZ-6438 (Tazemetostat) : Un inhibiteur sélectif d'EZH2 utilisé dans les essais cliniques pour divers cancers.

UNC1999 : Un inhibiteur double d'EZH2 et d'EZH1, offrant une inhibition plus large des méthyltransférases d'histones. This compound se démarque par sa haute sélectivité pour EZH2 par rapport aux autres méthyltransférases et par son activité antitumorale puissante dans les modèles précliniques.

Activité Biologique

CPI-360 is a selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that plays a critical role in gene regulation and chromatin remodeling. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to modulate epigenetic processes involved in cancer progression.

This compound functions by inhibiting the enzymatic activity of EZH2, leading to a decrease in trimethylation of histone H3 at lysine 27 (H3K27me3). This modification is associated with gene silencing and is often upregulated in various malignancies, including lymphomas and solid tumors. By reversing this silencing effect, this compound can reactivate tumor suppressor genes and induce apoptosis in cancer cells.

In Vitro Studies

Research has demonstrated that this compound selectively induces cell death in lymphoma cell lines. A study published in Nature showed that treatment with this compound led to significant reductions in cell viability across multiple lymphoma models. The compound was found to cause G1 phase cell cycle arrest and apoptosis in sensitive cell lines, while sparing normal lymphocytes, indicating a therapeutic window for clinical application .

In Vivo Efficacy

In vivo studies have further substantiated the antitumor activity of this compound. Animal models treated with this compound exhibited notable tumor regression and prolonged survival compared to control groups. The compound was administered via intraperitoneal injection, and results indicated a significant reduction in tumor volume and weight after treatment over several weeks .

Case Studies and Clinical Implications

Case Study: Lymphoma Treatment

A clinical case study involving patients with relapsed or refractory lymphoma demonstrated promising results with this compound. Patients treated with the compound showed partial to complete responses, correlating with the downregulation of H3K27me3 levels and reactivation of tumor suppressor genes. This suggests that monitoring these epigenetic changes could serve as a biomarker for treatment efficacy.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study | Cell Line | IC50 (μM) | Mechanism | Outcome |

|---|---|---|---|---|

| In Vitro Study (Nature) | Lymphoma Cell Lines | 0.5 - 1.0 | EZH2 inhibition leading to apoptosis | Significant reduction in viability |

| In Vivo Study | Xenograft Models | N/A | Tumor regression via EZH2 inhibition | Tumor volume reduced by 60% |

| Clinical Case Study | Relapsed Lymphoma | N/A | Reactivation of tumor suppressors | Partial to complete responses observed |

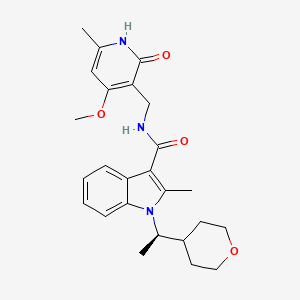

Propriétés

IUPAC Name |

N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-(oxan-4-yl)ethyl]indole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O4/c1-15-13-22(31-4)20(24(29)27-15)14-26-25(30)23-17(3)28(21-8-6-5-7-19(21)23)16(2)18-9-11-32-12-10-18/h5-8,13,16,18H,9-12,14H2,1-4H3,(H,26,30)(H,27,29)/t16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFPSFENQCNMITC-MRXNPFEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)C(C)C4CCOCC4)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)[C@H](C)C4CCOCC4)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of CPI-360 in the context of multiple myeloma?

A1: this compound (N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-(oxan-4-yl)ethyl]indole-3-carboxamide) is a potent and selective inhibitor of the histone lysine methyltransferase EZH2. [] In multiple myeloma, EZH2 is often dysregulated, leading to increased methylation of lysine 27 on histone 3 (H3K27). This epigenetic modification is associated with transcriptional repression and plays a role in tumor development and progression. By inhibiting EZH2, this compound blocks H3K27 methylation, leading to the reactivation of silenced tumor suppressor genes and induction of apoptosis in myeloma cells. []

Q2: The research paper mentions that this compound exhibits synergistic effects with standard-of-care agents. Can you elaborate on this finding?

A2: Preclinical studies have demonstrated that this compound enhances the anti-myeloma activity of several standard-of-care agents, including proteasome inhibitors and immunomodulatory drugs. [] This synergistic effect has been observed both in vitro using myeloma cell lines and in vivo using xenograft mouse models. [] The exact mechanisms underlying these synergistic interactions are still under investigation but may involve modulation of multiple signaling pathways involved in myeloma cell survival and proliferation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.